molecular formula C7H2I4O2 B1598626 2,3,4,6-tetraiodobenzoic acid CAS No. 71463-71-3

2,3,4,6-tetraiodobenzoic acid

Cat. No.: B1598626
CAS No.: 71463-71-3
M. Wt: 625.71 g/mol
InChI Key: BAUFQNBASVMUOB-UHFFFAOYSA-N
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Description

2,3,4,6-tetraiodobenzoic acid is a highly iodinated derivative of benzoic acid. This compound is characterized by the presence of four iodine atoms attached to the benzene ring at the 2, 3, 4, and 6 positions. The molecular formula for this compound is C7H2I4O2 . The presence of multiple iodine atoms makes it a compound of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of benzoic acid, 2,3,4,6-tetraiodo- typically involves the iodination of benzoic acid. One common method is the direct iodination of benzoic acid using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective iodination at the desired positions . Industrial production methods may involve similar iodination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2,3,4,6-tetraiodobenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,4,6-tetraiodobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 2,3,4,6-tetraiodo- involves its interaction with molecular targets through its iodinated benzene ring and carboxylic acid group. The iodine atoms can participate in halogen bonding, which influences the compound’s binding affinity and specificity to various targets. The carboxylic acid group can form hydrogen bonds and ionic interactions, further contributing to its biological activity .

Comparison with Similar Compounds

2,3,4,6-tetraiodobenzoic acid can be compared with other iodinated benzoic acid derivatives, such as:

The uniqueness of benzoic acid, 2,3,4,6-tetraiodo- lies in its specific iodination pattern, which imparts unique chemical and physical properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2,3,4,6-tetraiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2I4O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUFQNBASVMUOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)I)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2I4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0072350
Record name Benzoic acid, 2,3,4,6-tetraiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0072350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71463-71-3
Record name 2,3,4,6-Tetraiodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71463-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,4,6-tetraiodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071463713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,3,4,6-tetraiodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2,3,4,6-tetraiodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0072350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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